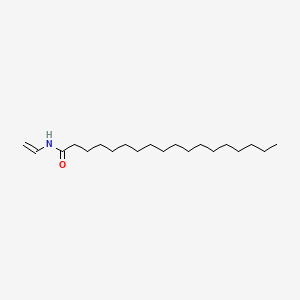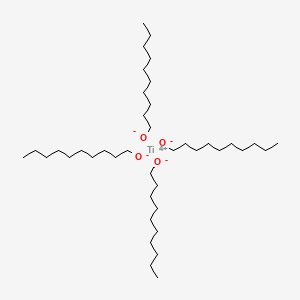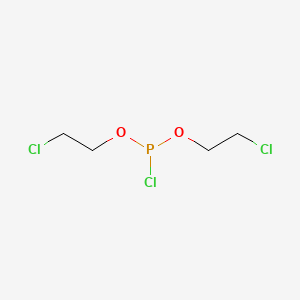
5-Methyl-2-nonylthiazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-nonylthiazolidine is a heterocyclic organic compound belonging to the thiazolidine family. Thiazolidines are five-membered rings containing sulfur and nitrogen atoms at the first and third positions, respectively. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-nonylthiazolidine typically involves the reaction of a primary amine, an aldehyde, and mercaptoacetic acid. This multicomponent reaction can be carried out under various conditions, including the use of catalysts like boron trifluoride (BF3) and p-toluenesulfonic acid (PTSA) . The reaction is usually performed in a one-pot manner, which simplifies the process and improves yield.
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-2-nonylthiazolidine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiazolidines with reduced functional groups .
Applications De Recherche Scientifique
5-Methyl-2-nonylthiazolidine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of 5-Methyl-2-nonylthiazolidine involves its interaction with various molecular targets. The sulfur and nitrogen atoms in the thiazolidine ring can form coordination complexes with metal ions, which can influence enzymatic activities and cellular processes. Additionally, the compound can undergo redox reactions, affecting oxidative stress pathways in cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole: A five-membered ring with sulfur and nitrogen atoms, known for its antimicrobial properties.
Thiazolidinedione: A derivative of thiazolidine, used in the treatment of diabetes.
Thiazolidinone: Another derivative with potential anticancer activities.
Uniqueness
5-Methyl-2-nonylthiazolidine stands out due to its specific alkyl chain, which can influence its lipophilicity and, consequently, its biological activity. This unique structure makes it a valuable compound for studying structure-activity relationships in drug design .
Propriétés
Numéro CAS |
116113-00-9 |
|---|---|
Formule moléculaire |
C13H27NS |
Poids moléculaire |
229.43 g/mol |
Nom IUPAC |
5-methyl-2-nonyl-1,3-thiazolidine |
InChI |
InChI=1S/C13H27NS/c1-3-4-5-6-7-8-9-10-13-14-11-12(2)15-13/h12-14H,3-11H2,1-2H3 |
Clé InChI |
JZNKHQKLZXYVQN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1NCC(S1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



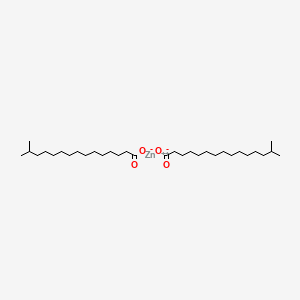
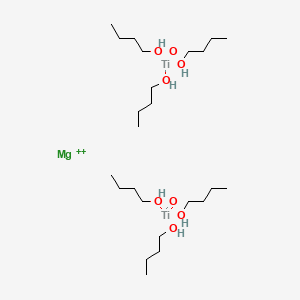





![2-Cyano-N-[(propylamino)carbonyl]acetamide](/img/structure/B12649413.png)

